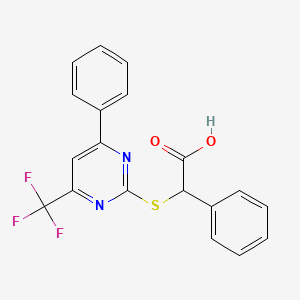![molecular formula C17H20F5N3O B12262931 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12262931.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring substituted with difluoropiperidine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of trifluoroacetic acid and dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine
- 1-(4-Pyridyl)piperidine
Uniqueness
What sets 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C17H20F5N3O |
|---|---|
Molecular Weight |
377.35 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H20F5N3O/c18-16(19)4-9-25(10-5-16)15(26)12-2-7-24(8-3-12)14-11-13(1-6-23-14)17(20,21)22/h1,6,11-12H,2-5,7-10H2 |
InChI Key |
ZOMZIKRJWWKAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenoxy)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12262848.png)
![4-(4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12262853.png)
![4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12262857.png)
![1-Ethyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12262860.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12262864.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12262867.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12262884.png)

![4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12262902.png)
![4,5-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12262904.png)
![4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12262906.png)

![4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12262916.png)
![2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12262939.png)
